molecular formula C11H7F2N B13288759 3-Fluoro-4-(3-fluorophenyl)pyridine

3-Fluoro-4-(3-fluorophenyl)pyridine

Cat. No.: B13288759
M. Wt: 191.18 g/mol
InChI Key: GLICPYNUAJYIEV-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-fluorophenyl)pyridine is a fluorinated heterocyclic compound that belongs to the class of fluoropyridines. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluoropyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . These properties make this compound an interesting compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-fluorophenyl)pyridine can be achieved through several methods. One common approach involves the fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate compound can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)) for the high-yield preparation of substituted 3-fluoropyridines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination reactions using fluorinating agents such as Selectfluor® or complex mixtures of aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) . These methods ensure high yields and purity of the final product, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, fluorinated pyridines can act as inhibitors of certain enzymes, such as mitogen-activated protein kinase 14 (MAPK14), which plays a role in various cellular processes . The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(3-fluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The presence of two fluorine atoms in different positions on the aromatic ring enhances its electron-withdrawing effects, making it less reactive and more stable compared to other fluoropyridines . This unique structure also contributes to its high binding affinity and selectivity towards specific molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H7F2N

Molecular Weight

191.18 g/mol

IUPAC Name

3-fluoro-4-(3-fluorophenyl)pyridine

InChI

InChI=1S/C11H7F2N/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-7H

InChI Key

GLICPYNUAJYIEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=NC=C2)F

Origin of Product

United States

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